

Primary Metabolites of Deschloroketamine In Vivo: A Technical Guide

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Compound of Interest

Compound Name: *Deschloronorketamine hydrochloride*
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Introduction

Deschloroketamine (DCK) is a dissociative anesthetic and a structural analog of ketamine. Its emergence as a new psychoactive substance (NPS) necessitates a thorough understanding of its metabolic fate in vivo for clinical, forensic, and drug development purposes. This technical guide provides an in-depth overview of the primary metabolites of deschloroketamine observed in vivo, focusing on quantitative data, experimental methodologies, and the enzymatic pathways responsible for its biotransformation.

Primary Metabolic Pathways of Deschloroketamine

The in vivo metabolism of deschloroketamine primarily proceeds through two main phase I reactions: N-dealkylation and hydroxylation. These initial transformations are followed by phase II conjugation reactions, such as glucuronidation and N-acetylation, to facilitate excretion.

Phase I Metabolism:

- **N-dealkylation:** The most significant initial metabolic step is the removal of the methyl group from the nitrogen atom, leading to the formation of nordeschloroketamine.

- Hydroxylation: Hydroxyl groups can be introduced at various positions on the cyclohexyl ring of both the parent compound and its N-dealkylated metabolite.

Phase II Metabolism:

- The hydroxylated metabolites can undergo glucuronidation, a common pathway for increasing the water solubility of xenobiotics to aid in their elimination.
- The primary amine of nordeschloroketamine can be N-acetylated.

Key Primary Metabolites

Based on in vivo studies, primarily in rats, the following have been identified as the major primary metabolites of deschloroketamine:

- Nordeschloroketamine: The primary product of N-dealkylation.
- trans-Dihydrodeschloroketamine: A product of hydroxylation of the parent compound.
- cis- and trans-Dihydronordeschloroketamine: Products of hydroxylation of nordeschloroketamine.

Quantitative Data on Primary Metabolites

The following tables summarize the quantitative data obtained from in vivo studies in rats, providing concentrations of deschloroketamine and its primary metabolites in serum and brain tissue.

Table 1: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Serum^{[1][2]}

Compound	Concentration Range (ng/mL)
Deschloroketamine	0.5 - 860
Nordeschloroketamine	0.5 - 860
trans-Dihydrodeschloroketamine	< 10
cis/trans-Dihydronordeschloroketamine	< 10

Table 2: Concentrations of Deschloroketamine and its Primary Metabolites in Rat Brain Tissue[1][2]

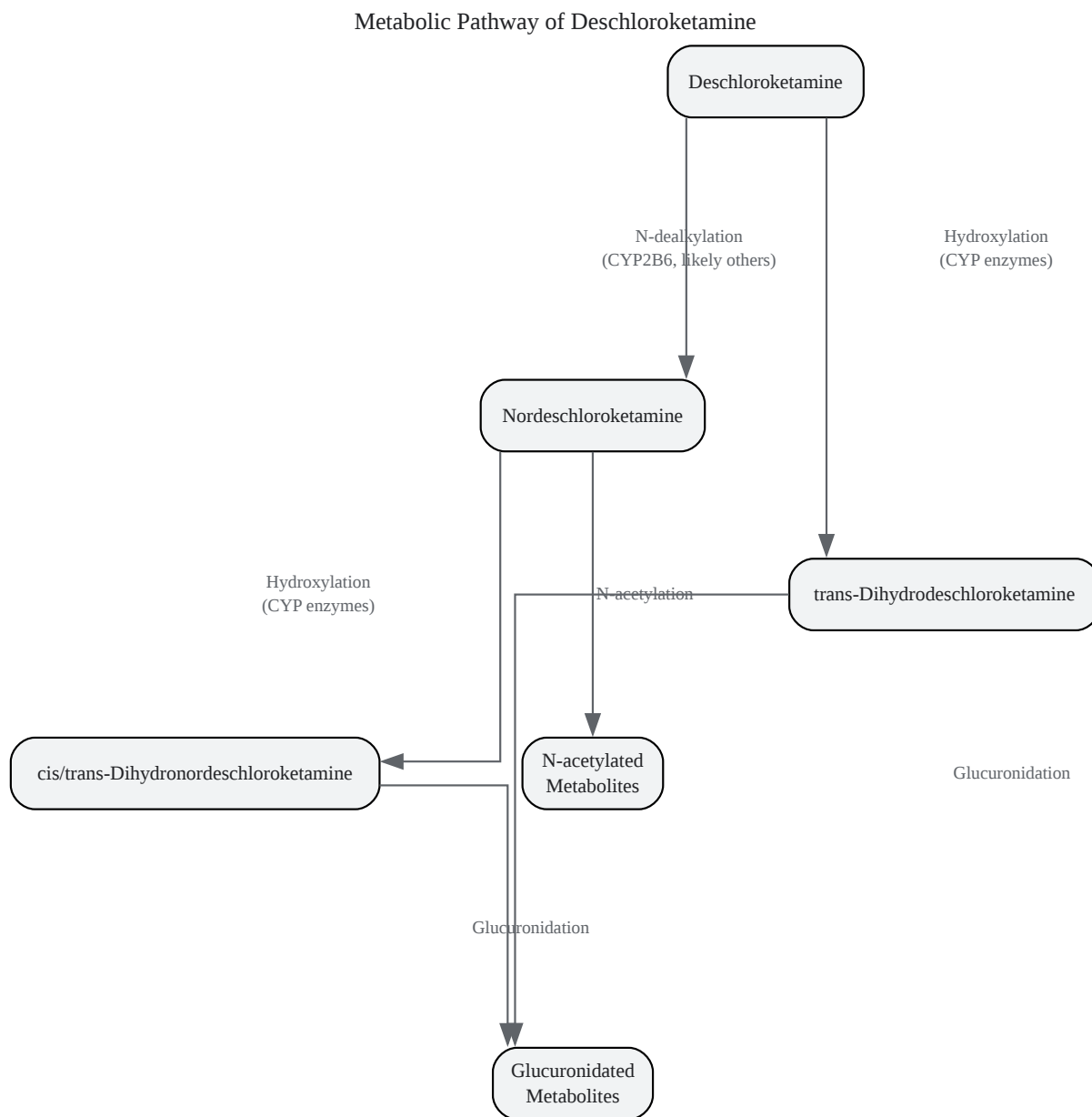
Compound	Concentration Range (ng/g)
Deschloroketamine	0.5 - 4700
Nordeschloroketamine	0.5 - 4700
trans-Dihydrodeschloroketamine	0.5 - 70
cis/trans-Dihydronordeschloroketamine	0.5 - 70

Signaling Pathways and Enzymology

The biotransformation of deschloroketamine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. While the specific isozymes responsible for all metabolic steps of deschloroketamine have not been fully elucidated, studies on the structurally similar ketamine and in vitro studies with deschloroketamine provide strong indications.

For the N-demethylation of ketamine, CYP3A4, CYP2B6, and CYP2C9 have been identified as the main contributing enzymes.[2] A direct investigation into deschloroketamine's N-demethylation revealed that CYP2B6 is a major catalyst for this reaction.[3][4] The study highlighted that the halogen substitution on the phenyl ring significantly influences the binding affinity to CYP2B6, with deschloroketamine showing a higher K_m value (lower affinity) compared to ketamine.[3]

Hydroxylation of ketamine and its metabolites is also carried out by various CYP enzymes, including CYP2A6 and CYP3A4.[5][6] It is highly probable that these or similar CYP isozymes are also responsible for the hydroxylation of deschloroketamine and nordeschloroketamine.



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Metabolic Pathway of Deschloroketamine

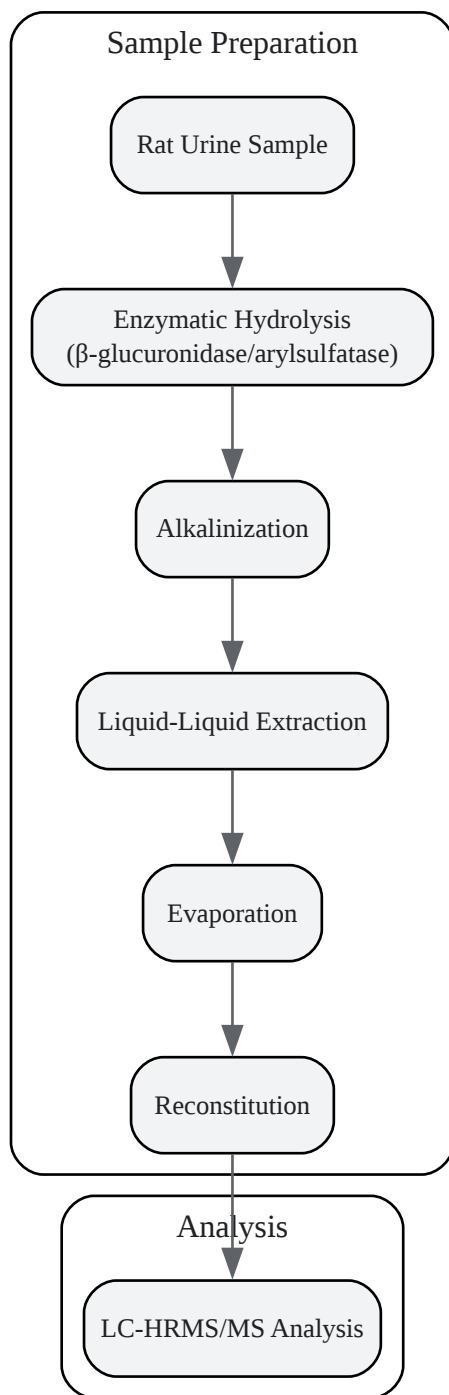
Experimental Protocols

The identification and quantification of deschloroketamine and its metabolites are predominantly achieved through liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS).

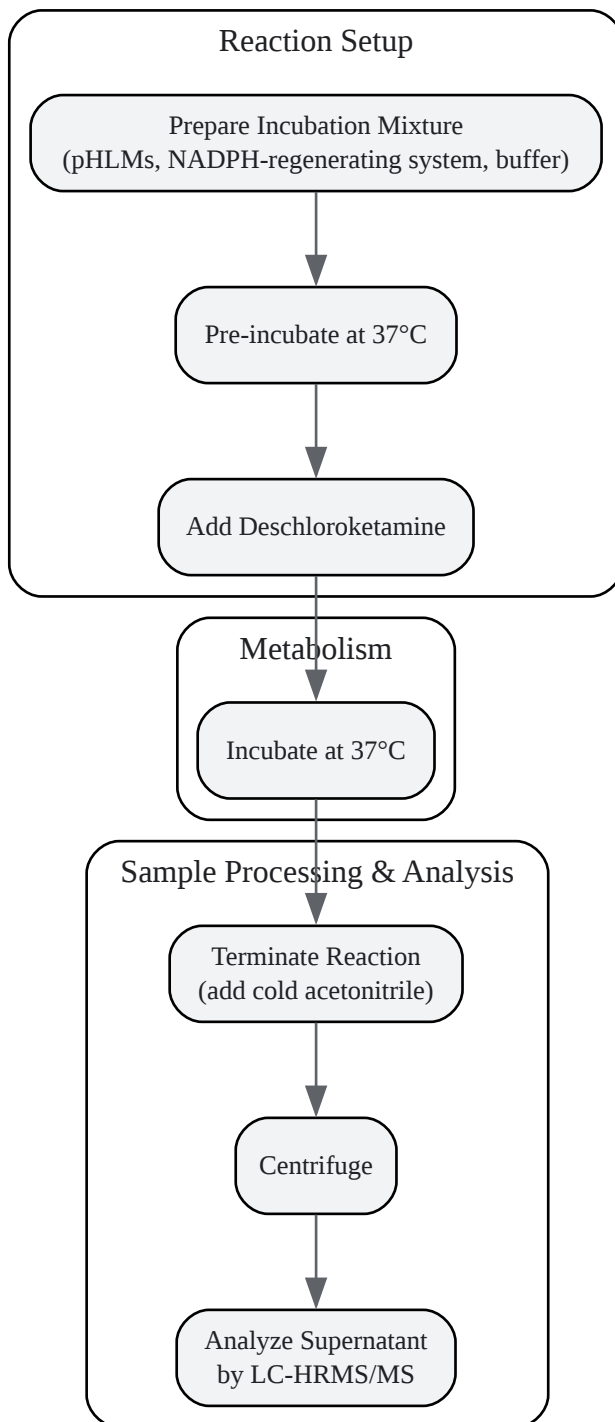
Sample Preparation for LC-HRMS/MS Analysis of Rat Urine

- **Enzymatic Hydrolysis:** To a 1 mL urine sample, add β -glucuronidase/arylsulfatase to deconjugate phase II metabolites. Incubate at a specified temperature and duration (e.g., 50°C for 1 hour).
- **Alkalinization:** Adjust the pH of the hydrolyzed urine to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
- **Liquid-Liquid Extraction (LLE):** Extract the analytes from the alkalinized urine using an organic solvent mixture (e.g., a combination of ethyl acetate, dichloromethane, and isopropanol). Vortex and centrifuge to separate the phases.
- **Evaporation and Reconstitution:** Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or mobile phase).
- **Analysis:** Inject an aliquot of the reconstituted sample into the LC-HRMS/MS system.

LC-HRMS/MS Sample Preparation Workflow



In Vitro Metabolism Experimental Workflow

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